molecular formula C14H20ClFN2O B1392795 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol CAS No. 1233642-05-1

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

Cat. No. B1392795
M. Wt: 286.77 g/mol
InChI Key: MMEUVVAXXZVWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

While there is no direct synthesis method available for the specific compound, related compounds have been synthesized using various methods. For instance, the Sandmeyer reaction is a well-known method used for the conversion of an aryl amine to an aryl halide . This reaction can be processed with or without copper catalysts for the formation of C–X (X=Cl, Br, I, etc.), C-CF3/CF2, C–CN, C–S, etc., linkages .

Scientific Research Applications

Antibacterial Activity

1,4-Dihydro-4-oxopyridinecarboxylic acids, including 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol, have been studied for their antibacterial properties. These compounds, particularly enoxacin, show broad and potent in vitro antibacterial activity and excellent in vivo efficacy in treating systemic infections (Matsumoto et al., 1984).

Neuroleptic Potential

Studies on a series of 3-phenyl-2-piperazinyl-5H-1-benzazepines, closely related to the compound , indicate potential neuroleptic activity. These compounds, with specific structural modifications, have shown promising results in inhibiting exploratory activity and conditioned avoidance response, suggesting their potential as central nervous system agents (Hino et al., 1988).

Synthesis and Crystallography

The X-ray crystal structure of related compounds, such as 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol, has been determined, providing valuable insights into the molecular structure and potential for various applications in medicinal chemistry (Percino et al., 2008).

Dopamine Transporter Ligand Development

Research into the development of long-acting dopamine transporter ligands for the treatment of cocaine abuse has included studies on compounds structurally similar to 2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol. These studies have provided insights into the synthesis, in vitro and in vivo evaluation of such compounds (Hsin et al., 2002).

Green Synthesis Processes

There is also a focus on developing green synthesis processes for related compounds, demonstrating a commitment to environmentally sound practices in pharmaceutical manufacturing (Mahale et al., 2008).

Future Directions

The future directions for the study of “2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol” could involve further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. This could lead to a better understanding of the compound and its potential applications .

properties

IUPAC Name

2-[1-[2-(2-chloro-6-fluorophenyl)ethyl]piperazin-2-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClFN2O/c15-13-2-1-3-14(16)12(13)4-7-18-8-6-17-10-11(18)5-9-19/h1-3,11,17,19H,4-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMEUVVAXXZVWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CN1)CCO)CCC2=C(C=CC=C2Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol
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2-{1-[2-(2-Chloro-6-fluorophenyl)ethyl]-2-piperazinyl}ethanol

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